molecular formula C19H17N5O3S B2819720 N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide CAS No. 921123-83-3

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

Cat. No.: B2819720
CAS No.: 921123-83-3
M. Wt: 395.44
InChI Key: GSQAYEWIBQILBB-UHFFFAOYSA-N
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Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a synthetic hybrid molecule combining a naphthalene sulfonamide scaffold with a 1,5-disubstituted tetrazole moiety. The tetrazole ring, a bioisostere for carboxylic acids, enhances metabolic stability and bioavailability, while the sulfonamide group contributes to hydrogen-bonding interactions, often critical for enzyme inhibition or receptor binding . This compound’s structural features align with pharmacophores seen in angiotensin II receptor antagonists (e.g., losartan) and sulfonamide-based anticancer agents, though its specific biological targets remain under investigation .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-27-17-9-7-16(8-10-17)24-19(21-22-23-24)13-20-28(25,26)18-11-6-14-4-2-3-5-15(14)12-18/h2-12,20H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQAYEWIBQILBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of MAO and ChE enzymes affects several biochemical pathways. The increased levels of monoamine neurotransmitters can enhance signal transmission in pathways involving these neurotransmitters. Similarly, the increased acetylcholine levels can enhance signal transmission at cholinergic synapses.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other drugs, the physiological state of the individual, and genetic factors.

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene sulfonamide moiety linked to a tetrazole ring , with a 4-methoxyphenyl group attached to the tetrazole. The presence of the methoxy group is significant as it can influence the compound's biological properties and pharmacological activities.

Property Description
Chemical Structure This compound
Functional Groups Methoxy group, tetrazole ring, naphthalene sulfonamide
Potential Applications Antimicrobial, enzyme inhibition, anticancer

1. Antimicrobial Activity

The sulfonamide group in this compound is known for its antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Preliminary studies suggest that this compound exhibits activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

2. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting pathways involving ribonucleotide reductase . This enzyme plays a critical role in DNA synthesis and repair; thus, inhibitors can be valuable in cancer therapy by hindering the proliferation of cancer cells . The structure-activity relationship (SAR) studies highlight the importance of the methoxy substitution in enhancing enzyme binding affinity.

3. Anticancer Properties

Research has shown that compounds with similar structural features can exhibit significant anticancer activity. For instance, derivatives with tetrazole rings have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting cell cycle progression . this compound may similarly affect cancer cell viability through these pathways.

Study 1: Enzyme Inhibition

A study focused on the inhibition of ribonucleotide reductase by naphthalene sulfonamide derivatives revealed that modifications to the aromatic systems could enhance inhibitory potency. The specific interactions between the compound and the enzyme were elucidated using molecular docking studies, indicating a promising avenue for drug development against cancers characterized by high ribonucleotide reductase activity .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various naphthalene sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain derivatives exhibited potent antibacterial activity comparable to established antibiotics, suggesting that this compound could be developed into a novel antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Competitive Inhibition : The compound may act as a competitive inhibitor for enzymes involved in nucleotide metabolism.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
  • Antibacterial Mechanism : By mimicking substrates necessary for bacterial growth, it may disrupt folate synthesis pathways.

Scientific Research Applications

Scientific Research Applications

  • Enzyme Inhibition :
    • The compound has been studied for its inhibitory effects on ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair. This inhibition can disrupt cell proliferation, making it a candidate for cancer therapies.
  • Antimicrobial Activity :
    • The sulfonamide group is known for its antimicrobial properties. Research indicates that this compound exhibits activity against various bacterial strains, suggesting potential applications in treating bacterial infections.
  • Pharmacological Studies :
    • Investigations into the pharmacokinetics of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide have revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development.
  • Potential in Cancer Therapy :
    • Given its ability to inhibit DNA synthesis pathways, this compound is being explored as a therapeutic agent in oncology. Studies suggest that modifications to the tetrazole or naphthalene components could enhance efficacy against specific cancer types.

Case Study 1: Enzyme Inhibition Mechanism

A study focused on the interaction of this compound with ribonucleotide reductase demonstrated significant inhibition rates in vitro. The findings suggest that this compound could serve as a lead structure for developing new anticancer drugs targeting DNA synthesis pathways.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of this sulfonamide compound showed effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the methoxy substitution in enhancing antimicrobial activity compared to other sulfonamide derivatives.

Chemical Reactions Analysis

Alkylation and Functionalization Reactions

The compound’s sulfonamide (-SO₂NH-) and tetrazole groups serve as key sites for alkylation. For example:

  • Methylation : Reaction with methyl iodide (CH₃I) in the presence of K₂CO₃ yields N-methylated derivatives. This modification enhances lipophilicity, which is critical for biological applications .

  • Bromoacetylation : Alkylation with bromoacetate under basic conditions introduces acetate side chains, enabling further functionalization. This step is pivotal in creating analogs for protein–protein interaction (PPI) inhibition studies .

Table 1: Alkylation Reactions and Conditions

Reaction TypeReagents/ConditionsProduct ApplicationReference
MethylationCH₃I, K₂CO₃, DMF, 60°CBioavailability optimization
BromoacetylationEthyl bromoacetate, K₂CO₃, THF, rtKeap1-Nrf2 inhibitor synthesis

Hydrogenation and Reduction

The naphthalene core undergoes partial hydrogenation under catalytic conditions:

  • Palladium-Catalyzed Hydrogenation : Using Pd/C and H₂ in ethanol reduces aromatic rings to cyclohexane derivatives, altering electronic properties for structure-activity relationship (SAR) studies .

  • Borane Reduction : BH₃·Me₂S selectively reduces carbonyl groups adjacent to sulfonamide moieties, generating secondary alcohols for further derivatization .

Table 2: Reduction Pathways and Outcomes

Substrate RegionReagents/ConditionsKey Product FeatureReference
Naphthalene ring10% Pd/C, H₂ (1 atm), EtOH, 24hSaturated cyclohexane backbone
Carbonyl groupsBH₃·Me₂S, THF, 0°C to rtAlcohol intermediates for coupling

Hydrolysis and Stability

The sulfonamide group exhibits pH-dependent hydrolysis:

  • Acidic Hydrolysis : In 6M HCl at 100°C, the sulfonamide bond cleaves to form naphthalene-2-sulfonic acid and a tetrazole-amine derivative. This reaction is critical for metabolite analysis .

  • Basic Stability : Under physiological pH (7.4), the compound remains stable for >24 hours, supporting its candidacy for in vitro assays .

Table 3: Hydrolysis Conditions and Products

ConditionReagents/EnvironmentProductsReference
Acidic (HCl)6M HCl, reflux, 6hNaphthalene-2-sulfonic acid
Neutral (buffer)PBS, pH 7.4, 37°C, 24hNo degradation observed

Enzyme Inhibition Mechanisms

The compound acts as a reversible inhibitor of monoamine oxidase (MAO) and cholinesterase (ChE):

  • MAO Inhibition : The tetrazole ring mimics the planar structure of neurotransmitter substrates, competitively binding to the enzyme’s active site. IC₅₀ values range from 0.1–1 µM.

  • ChE Inhibition : The sulfonamide group forms hydrogen bonds with catalytic serine residues, reducing acetylcholine hydrolysis rates by 60–80% at 10 µM concentrations.

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Tetrazole Ring Decomposition : Generates nitrogen gas and a nitrile intermediate, which reacts with nucleophiles (e.g., H₂O) to form amides. This property is leveraged in photoaffinity labeling studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights structural similarities and differences with key analogues:

Compound Core Structure Key Substituents Reported Activities Reference
Target Compound Naphthalene sulfonamide + tetrazole 4-Methoxyphenyl (tetrazole), naphthalene Under investigation (hypothesized enzyme inhibition)
Losartan Biphenyl-tetrazole + imidazole Biphenyl-tetrazole, chloromethylimidazole Angiotensin II receptor antagonist
N-(1-Allylindazol-5-yl)-4-methylbenzenesulfonamide Indazole + sulfonamide Allylindazole, 4-methylphenyl (sulfonamide) Anticancer, anti-inflammatory
Compound 14d () Naphthalene bis-sulfonamide 3-Methoxybenzenesulfonamide Nrf2 activator (oxidative stress modulation)
10b () Tetrazole + propargylamine 4-Methoxyphenyl (tetrazole), tert-butyl Synthetic intermediate (Ugi-Azide reaction)

Pharmacological and Physicochemical Properties

  • Lipophilicity : The naphthalene sulfonamide in the target compound increases hydrophobicity compared to smaller sulfonamides (e.g., ’s 4-methylbenzenesulfonamide). However, the 4-methoxyphenyl group may mitigate this by enhancing water solubility relative to tert-butyl substituents (e.g., 10b ).
  • Bioisosteric Effects : The tetrazole in losartan and the target compound serves as a carboxylic acid surrogate, improving resistance to enzymatic degradation.
  • Target Selectivity : Unlike losartan, which targets angiotensin II receptors, the target compound’s naphthalene sulfonamide may favor kinase or protease inhibition, akin to anticancer sulfonamides.

Key Research Findings and Data Tables

Table 2: Physicochemical Properties (Hypothesized)

Compound logP Water Solubility Metabolic Stability
Target Compound ~3.5 Moderate (due to methoxy) High (tetrazole bioisostere)
Losartan 2.1 High Moderate (hepatic oxidation)
N-(1-Allylindazol-5-yl)-4-methylbenzenesulfonamide ~2.8 Low Moderate (sulfonamide cleavage)

Q & A

Basic: What are the standard synthetic routes for preparing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Tetrazole Formation : Cyclization of 4-methoxyphenylhydrazine with sodium azide under acidic conditions to form the 1-(4-methoxyphenyl)-1H-tetrazole core .

Methylation/Sulfonamide Coupling : Reacting the tetrazole with naphthalene-2-sulfonamide via nucleophilic substitution, often using a methylene bridge (e.g., chloromethyl intermediates) .

Purification : Column chromatography (e.g., ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .
Key Considerations : Control reaction pH and temperature to avoid side products like regioisomeric tetrazoles .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during tetrazole ring synthesis?

Methodological Answer:

  • Regioselectivity : Use Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to favor the 1,5-disubstituted tetrazole isomer over 2,5-isomers .
  • Yield Optimization : Employ high-pressure autoclaves for azide-cyanide cycloadditions, reducing reaction time from 24h to 2–4h .
  • Analytical Monitoring : Track progress via TLC (hexane:ethyl acetate, 8:2) and adjust stoichiometry dynamically using inline FTIR .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the naphthalene (δ 7.5–8.5 ppm) and methoxyphenyl (δ 3.8 ppm for -OCH₃) groups .
  • IR Spectroscopy : Confirm sulfonamide (-SO₂NH-, ~1300 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) functionalities .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~435) and fragmentation patterns .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

  • X-ray Diffraction : Use SHELXL for refining crystal structures, particularly to distinguish between sulfonamide tautomers .
  • Electron Density Maps : Analyze hydrogen bonding (e.g., N-H···O=S interactions) and π-stacking between naphthalene and tetrazole rings .
  • Validation Tools : Cross-check with PLATON or Mercury to validate torsional angles and packing motifs .

Basic: What in vitro assays are suitable for evaluating its biological activity?

Methodological Answer:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) using recombinant proteins .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

  • QSAR Modeling : Use Gaussian09 for DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with bioactivity .
  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like cyclooxygenase-2 (PDB: 5KIR) .
  • Bioisosteric Replacement : Substitute 4-methoxyphenyl with 3,4-difluorophenyl to enhance metabolic stability .

Basic: What are the potential mechanisms of action for this compound?

Methodological Answer:

  • Enzyme Inhibition : Sulfonamide group binds to catalytic sites (e.g., carbonic anhydrase) via Zn²⁺ coordination .
  • Receptor Antagonism : Tetrazole mimics carboxylate groups, blocking angiotensin II receptors (AT₁R) .
  • DNA Intercalation : Naphthalene moiety intercalates into DNA grooves, assessed via ethidium bromide displacement assays .

Advanced: How can mechanistic contradictions between in vitro and computational data be resolved?

Methodological Answer:

  • Meta-Analysis : Compare bioassay results (e.g., IC₅₀) with DFT-predicted binding energies using Spearman’s rank correlation .
  • Free-Energy Perturbation (FEP) : Simulate ligand-protein binding dynamics in explicit solvent (AMBER) to reconcile discrepancies .
  • Experimental Validation : Radiolabel the compound (¹⁴C-methylation) for tissue distribution studies .

Basic: How is crystallographic data utilized in computational modeling?

Methodological Answer:

  • Docking Templates : Extract protein-ligand coordinates from PDB files (e.g., 3L3F for sulfonamide-binding proteases) .
  • Charge Parameterization : Assign RESP charges (HF/6-31G*) using crystallographic geometries .
  • Validation : Overlay docked poses with X-ray structures (RMSD <2.0 Å) .

Advanced: What strategies mitigate toxicity risks identified in preclinical studies?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to optimize logP (<5) and reduce hepatotoxicity .
  • Prodrug Design : Mask sulfonamide as a phosphonate ester to improve solubility and reduce renal toxicity .
  • Multi-Omics Profiling : RNA-seq and metabolomics (LC-MS) to identify off-target effects in liver microsomes .

Basic: How does this compound compare structurally to other tetrazole-sulfonamide hybrids?

Methodological Answer:

Compound Key Features Bioactivity
LosartanBiphenyl-tetrazoleAT₁R antagonist
Target Compound Naphthalene-sulfonamide-tetrazoleAntimicrobial/anticancer
BMY-22089Radiolabeled tetrazoleMetabolic tracer

Advanced: How can molecular dynamics (MD) simulations predict solvent effects on stability?

Methodological Answer:

  • Explicit Solvent Models : Run 100-ns MD simulations (GROMACS) in water/DMSO to assess conformational stability .
  • Hydrogen Bond Analysis : Track sulfonamide-water interactions (VMD) to predict aggregation tendencies .
  • Free-Energy Landscapes : Use metadynamics to identify degradation pathways under acidic conditions .

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